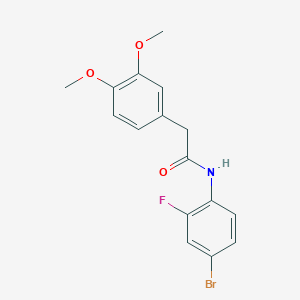
N-(4-bromo-3-methylphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-4-methylbenzamide, also known as BML-210, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. BML-210 belongs to the family of benzamide derivatives and has been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-4-methylbenzamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the inflammatory response and is also involved in the growth and survival of cancer cells. N-(4-bromo-3-methylphenyl)-4-methylbenzamide binds to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-methylbenzamide has been shown to have anti-inflammatory effects in vitro and in vivo. In a study using a mouse model of acute lung injury, N-(4-bromo-3-methylphenyl)-4-methylbenzamide was shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as reduce lung inflammation. N-(4-bromo-3-methylphenyl)-4-methylbenzamide has also been shown to have anti-cancer effects in vitro and in vivo. In a study using human breast cancer cells, N-(4-bromo-3-methylphenyl)-4-methylbenzamide was shown to inhibit cell growth and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-3-methylphenyl)-4-methylbenzamide in lab experiments is its specificity for NF-κB inhibition. Unlike other compounds that inhibit NF-κB through non-specific mechanisms, N-(4-bromo-3-methylphenyl)-4-methylbenzamide specifically binds to the p50 subunit of NF-κB. One limitation of using N-(4-bromo-3-methylphenyl)-4-methylbenzamide is its low yield in the synthesis process, which can limit the amount of compound available for experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-4-methylbenzamide. One area of interest is the potential use of N-(4-bromo-3-methylphenyl)-4-methylbenzamide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of more efficient synthesis methods to increase the yield of N-(4-bromo-3-methylphenyl)-4-methylbenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-4-methylbenzamide and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-4-methylbenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylbenzamide in the presence of a base such as triethylamine to produce N-(4-bromo-3-methylphenyl)-4-methylbenzamide. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-4-methylbenzamide has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines that are involved in the inflammatory response. N-(4-bromo-3-methylphenyl)-4-methylbenzamide has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
Molekularformel |
C15H14BrNO |
|---|---|
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-3-5-12(6-4-10)15(18)17-13-7-8-14(16)11(2)9-13/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
DYCKTFSWJPZYLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




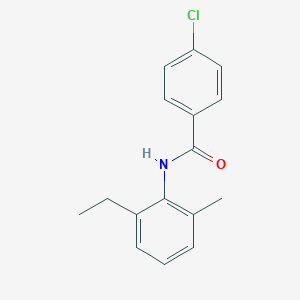

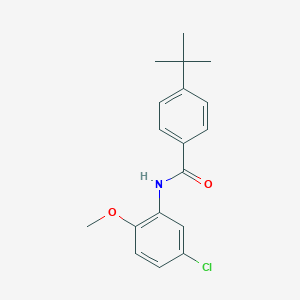
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
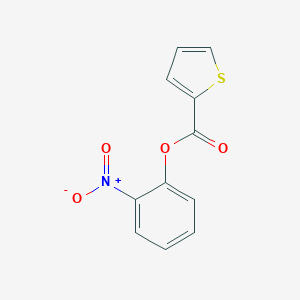
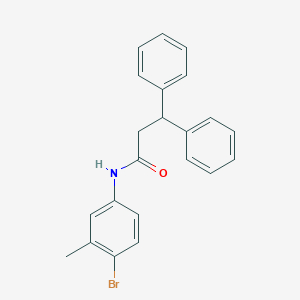


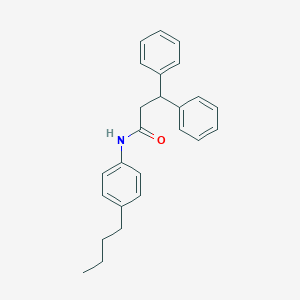


![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
